molecular structure and stereochemistry of prunasin
molecular structure and stereochemistry of prunasin
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Prunasin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prunasin, a cyanogenic glycoside predominantly found in the plant genus Prunus, serves as a critical component of the plant's chemical defense system. Its biological activity and toxicity are intrinsically linked to its molecular architecture and specific stereochemical configuration. This guide provides a detailed examination of prunasin's structure, focusing on the stereoisomerism that defines its natural form, (R)-prunasin. We will explore its biosynthetic origins, its role as a precursor to amygdalin, and the enzymatic degradation pathway that results in the release of hydrogen cyanide. Furthermore, this document details the key analytical methodologies, including spectroscopic and chromatographic techniques, that are essential for its structural elucidation and stereochemical assignment. This comprehensive overview is designed to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.
The Molecular Architecture of Prunasin
Prunasin is a monoglycoside, meaning it is composed of a sugar moiety linked to a non-sugar aglycone. Specifically, it is the β-D-glucoside of (R)-mandelonitrile.[1][2] Its structure is foundational to its chemical properties and biological function.
1.1. Core Components
The prunasin molecule consists of two key units:
-
Aglycone Moiety: (R)-Mandelonitrile, an α-hydroxynitrile derived from benzaldehyde. This portion of the molecule contains the nitrile group (-C≡N) and the chiral center that dictates its stereochemistry.
-
Glycone Moiety: A β-D-glucopyranose unit (a six-membered glucose ring). The sugar component increases the water solubility of the molecule.[3]
These two components are connected via an O-glycosidic bond between the anomeric carbon (C-1) of the glucose molecule and the hydroxyl group of the mandelonitrile.
1.2. Chemical Properties
A summary of prunasin's key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | [4] |
| Synonyms | (R)-Prunasin, D-Mandelonitrile-β-D-glucoside, Prulaurasin | [1] |
| Molecular Formula | C₁₄H₁₇NO₆ | [4][5] |
| Molecular Weight | 295.29 g/mol | [4][5] |
| CAS Number | 99-18-3 | [1][4] |
| Appearance | White/Off-White Solid | [3] |
| Melting Point | 147 - 148 °C | [4] |
| Solubility | Soluble in water | [3] |
The Critical Role of Stereochemistry
The term "prunasin" almost universally refers to a specific stereoisomer: (R)-prunasin . The stereochemistry at the benzylic carbon of the mandelonitrile aglycone is paramount to its biological identity and function.
2.1. The Chiral Center
The carbon atom bonded to the phenyl ring, the nitrile group, the oxygen of the glycosidic bond, and a hydrogen atom is a chiral center. This gives rise to two possible enantiomers:
-
(R)-Prunasin: The naturally occurring form found in Prunus species and many other plants.[1] It serves as the direct biosynthetic precursor to amygdalin, the diglucoside responsible for the characteristic bitterness of certain almonds.[1][6]
-
(S)-Prunasin (Sambunigrin): The epimer of prunasin. While also a cyanogenic glycoside, it is found in other plant species, such as elderberry (Sambucus nigra), and is not the precursor to amygdalin.[7]
The distinction is critical; the enzymes involved in the biosynthesis of amygdalin are specific to the (R)-configuration of prunasin.
Figure 1: Simplified representation of the chiral center in (R)-prunasin and its epimer, (S)-prunasin.
Biosynthesis and Degradation: A Pathway of Defense
Prunasin is a product of secondary metabolism, derived from the amino acid L-phenylalanine. Its synthesis and subsequent degradation form a potent, two-component chemical defense system.
3.1. Biosynthesis of (R)-Prunasin
The biosynthesis of (R)-prunasin from L-phenylalanine is a multi-step enzymatic process primarily catalyzed by two cytochrome P450 (CYP) enzymes and a UDP-glucosyltransferase (UGT).[1][5]
-
Conversion to Oxime: L-phenylalanine is converted to phenylacetaldoxime by a multifunctional CYP79 enzyme (e.g., CYP79D16).[1][5]
-
Conversion to Mandelonitrile: The oxime is then converted to (R)-mandelonitrile by a second multifunctional CYP71 enzyme (e.g., CYP71AN24).[1][5]
-
Glucosylation: Finally, a UGT (e.g., UGT85A19) catalyzes the transfer of a glucose molecule from UDP-glucose to mandelonitrile, forming (R)-prunasin.[1][5]
In some species, like Eucalyptus cladocalyx, the pathway involves an additional intermediate, phenylacetonitrile, and requires three distinct CYPs.[8]
Figure 2: Simplified biosynthetic pathway of (R)-prunasin and its conversion to amygdalin.
3.2. Enzymatic Degradation and Cyanogenesis
The toxicity of prunasin is realized only upon tissue damage, which brings the glycoside into contact with specific degradative enzymes. This process, known as cyanogenesis, occurs in two steps.
-
Hydrolysis: The enzyme prunasin hydrolase , a specific β-glucosidase, cleaves the glycosidic bond, releasing D-glucose and mandelonitrile.[9]
-
Dissociation: The resulting mandelonitrile is unstable and can spontaneously dissociate. However, this breakdown is typically accelerated by the enzyme mandelonitrile lyase , yielding benzaldehyde (responsible for the characteristic "bitter almond" smell) and highly toxic hydrogen cyanide (HCN) .[9]
Figure 3: The two-step enzymatic release of hydrogen cyanide from prunasin.
Methodologies for Structural and Stereochemical Analysis
The definitive characterization of prunasin requires a combination of advanced analytical techniques. Each method provides unique and complementary information regarding its structure and stereochemistry.
4.1. Spectroscopic Analysis: NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation.
-
¹H-NMR Spectroscopy: Allows for the identification and quantification of prunasin. Key signals, such as the anomeric proton of the glucose moiety, can be used to distinguish it from related compounds like amygdalin.[10]
-
¹³C-NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
2D-NMR Techniques: Experiments like J-resolved and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity between the mandelonitrile and glucose units.[11][12] The causality for using 2D techniques lies in their ability to resolve signal overlap and reveal through-bond correlations that are not apparent in 1D spectra, thus providing a self-validating structural assignment.
4.2. Absolute Configuration Determination: Chiral Chromatography
To separate the (R)- and (S)-enantiomers of prunasin, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[13] This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC Separation of Prunasin Enantiomers
This protocol describes a general workflow for the analytical separation of (R)-prunasin and (S)-prunasin. The choice of a specific chiral column and mobile phase is critical and often requires empirical optimization. Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are frequently effective for this class of compounds.[14]
Objective: To resolve a racemic or mixed sample of prunasin enantiomers.
Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., Phenomenex Lux Cellulose-1 or Daicel Chiralpak AD-H)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)
-
Prunasin standard/sample, dissolved in mobile phase
Methodology:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase (e.g., 90:10 n-Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Rationale: A stable baseline is essential for accurate peak detection and integration. Equilibration ensures the stationary phase is saturated with the mobile phase.
-
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved sample onto the column.
-
Isocratic Elution: Perform the separation using the selected isocratic mobile phase.
-
Rationale: Isocratic elution is preferred for method development simplicity. The differential interaction between the enantiomers and the CSP causes them to travel through the column at different rates, resulting in separation.
-
-
Detection: Monitor the column effluent at a suitable wavelength (e.g., 218 nm) where the phenyl group absorbs.[15]
-
Data Analysis: Identify the two peaks corresponding to the enantiomers. The elution order depends on the specific column and mobile phase used.
-
Method Optimization (If Necessary): If resolution is poor (<1.5), adjust the mobile phase composition (e.g., increase or decrease the percentage of alcohol modifier) or change the flow rate.
-
Rationale: The polarity of the mobile phase directly influences the strength of the interactions with the CSP. Fine-tuning this parameter is the primary means of optimizing chiral separations.[16]
-
4.3. Definitive 3D Structure: X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure and absolute configuration of a molecule.[17] The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The primary challenge in this technique is often the first step: growing diffraction-quality single crystals, which can be a significant bottleneck. However, a successful crystal structure provides incontrovertible proof of the molecule's stereochemistry and detailed information about bond lengths, bond angles, and conformation in the solid state.[18]
Conclusion
Prunasin is a molecule of significant interest in plant biology and toxicology. Its identity is defined not just by its chemical formula, C₁₄H₁₇NO₆, but by the precise (R)-configuration at its single chiral center. This stereochemical feature governs its role as a biosynthetic precursor to amygdalin and is essential for its interaction with the enzymes that mediate its defensive function. A thorough understanding of its structure, achieved through a combination of NMR spectroscopy for connectivity, chiral HPLC for enantiomeric separation, and X-ray crystallography for absolute configuration, is fundamental for any research involving this important natural product. This guide provides the foundational knowledge and methodological insights necessary for professionals engaged in the study and application of cyanogenic glycosides.
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